4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
The compound 4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide features a benzamide core functionalized with an imidazole-methyl group and a 1,2,4-oxadiazole ring bearing a methylpyrrole substituent. This architecture combines multiple heterocyclic motifs known for their pharmacological relevance, including imidazole (antimicrobial, anticancer) , oxadiazole (bioisosteric replacement for esters/amides), and pyrrole (enhanced lipophilicity and binding interactions) .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-24-9-2-3-16(24)18-22-17(27-23-18)11-21-19(26)15-6-4-14(5-7-15)12-25-10-8-20-13-25/h2-10,13H,11-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONWDFBTZNNQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic molecule that incorporates imidazole and oxadiazole moieties known for their significant biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features:
- Imidazole Ring: Contributes to biological activity due to its ability to interact with various biological targets.
- Oxadiazole Moiety: Known for its broad-spectrum bioactivity including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that compounds containing oxadiazole derivatives exhibit notable antimicrobial properties. For instance, 1,3,4-oxadiazole derivatives have been reported to show activity against various bacterial strains and fungi. In particular:
| Compound | Activity | Target Organisms |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Antimicrobial | Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli) |
| 4-(1H-imidazolyl)benzamide | Moderate activity | Various clinical isolates |
Research indicates that such compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The oxadiazole scaffold has been associated with anticancer properties. For example:
The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways including oxidative stress and DNA damage.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazoles revealed that certain derivatives exhibited significant antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt essential processes .
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the potential of compounds containing imidazole and oxadiazole derivatives in the fight against cancer. The design and synthesis of molecular hybrids that incorporate these structures have been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Studies:
- A study investigated a series of oxadiazole-benzimidazole derivatives for their anticancer properties. These compounds demonstrated promising activity against several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The structural modifications in these derivatives were guided by quantitative structure–activity relationship (QSAR) methodologies to enhance their efficacy.
Antimicrobial Properties
Compounds with imidazole groups are well-known for their antimicrobial properties. The incorporation of such groups into the structure of 4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide may enhance its effectiveness against bacterial and fungal pathogens.
Research Findings:
- Similar imidazole-containing compounds have been reported to exhibit antimicrobial activities against a range of pathogens, suggesting that the target compound could also possess such properties .
Coordination Chemistry
The structural features of this compound allow for potential applications in coordination chemistry. The presence of nitrogen-rich heterocycles can facilitate the formation of metal complexes, which are valuable in catalysis and material science.
Insights:
- Studies have shown that imidazole-based ligands can form stable complexes with various metal ions, leading to applications in catalysis and materials development . This aspect opens avenues for exploring the target compound's utility in synthesizing novel metal-organic frameworks.
Drug Development and Design
The compound's unique structural characteristics make it a candidate for further drug development. The combination of imidazole and oxadiazole rings has been linked to various biological activities, making it an attractive scaffold for designing new therapeutic agents.
Development Strategies:
- The design process often involves modifying the substituents on the oxadiazole or imidazole rings to optimize biological activity and pharmacokinetic properties. Computational modeling can assist in predicting how these modifications might affect activity against specific biological targets .
Summary Table of Applications
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux (24 h) | 4-((1H-imidazol-1-yl)methyl)benzoic acid + 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-5-methanamine | 78% | |
| 0.1M NaOH, 80°C (12 h) | Same as above | 65% |
The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the oxadiazole ring’s electron-withdrawing nature increasing susceptibility to hydrolysis.
Imidazole Ring Functionalization
The imidazole moiety participates in electrophilic substitution and alkylation due to its aromatic sextet and lone pairs on nitrogen.
Electrophilic Substitution
Reactions occur preferentially at the 4-position of the imidazole ring:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| HNO₃ (conc.), H₂SO₄, 0°C | 4-((4-Nitro-1H-imidazol-1-yl)methyl)-N-... | 2 h, ice bath | 62% | |
| Br₂, CHCl₃ | 4-((4-Bromo-1H-imidazol-1-yl)methyl)-N-... | RT, 4 h | 55% |
Alkylation/Acylation
The NH group of imidazole reacts with alkyl halides or acyl chlorides:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| CH₃I, K₂CO₃, DMF | 4-((1-Methyl-1H-imidazol-1-yl)methyl)-N-... | 60°C, 6 h | 85% | |
| Ac₂O, pyridine | 4-((1-Acetyl-1H-imidazol-1-yl)methyl)-N-... | RT, 12 h | 73% |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening under harsh nucleophilic or reductive conditions:
Nucleophilic Substitution
At the 5-position (most reactive due to electronic effects):
Reductive Ring Opening
Catalytic hydrogenation cleaves the oxadiazole ring:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH | N-((3-(1-Methyl-1H-pyrrol-2-yl)urea)methyl)benzamide | 90% |
Pyrrole Substituent Modifications
The 1-methylpyrrole group undergoes electrophilic substitution and oxidation:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| AcCl, AlCl₃ | 3-(1-Methyl-5-acetyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole derivative | 0°C → RT, 3 h | 47% | |
| H₂O₂, AcOH | 3-(1-Methyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)-1,2,4-oxadiazole | 50°C, 2 h | 63% |
Cross-Coupling Reactions
The benzamide’s aromatic ring participates in Suzuki-Miyaura couplings:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| PhB(OH)₂, Pd(PPh₃)₄ | 4-((1H-Imidazol-1-yl)methyl)-N-...-3'-phenylbenzamide | 80°C, 12 h | 72% |
Key Mechanistic Insights
-
Electronic Effects : The oxadiazole ring’s electron-deficient nature enhances the benzamide’s electrophilicity, facilitating hydrolysis.
-
Steric Hindrance : Bulky substituents on the pyrrole group reduce reaction rates at the oxadiazole ring.
-
Tautomerism : The imidazole ring’s tautomeric equilibrium (Figure 2 in ) influences regioselectivity in substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares key structural and functional features of the target compound with similar derivatives from the literature:
Key Observations:
- Imidazole Derivatives : The target compound’s imidazole group aligns with and compounds, which leverage imidazole’s hydrogen-bonding capacity for biological interactions . However, substitution patterns (e.g., methylpyrrole vs. bipyridine in ) may alter target selectivity.
- Oxadiazole vs.
- Substituent Effects : The methylpyrrole group in the target compound may enhance lipophilicity compared to fluorophenyl () or trifluoromethyl () substituents, influencing membrane permeability .
Pharmacological Potential (Inferred)
While direct activity data is lacking, structural parallels suggest:
- Enzyme Inhibition : The oxadiazole’s role as a carbonyl bioisostere may mimic ’s triazole-thiazole derivatives in targeting proteases or kinases .
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoxime precursors or through condensation reactions between carboxylic acid derivatives and hydroxylamine. For this compound, the oxadiazole moiety is formed under reflux conditions using acetonitrile or DMF as solvents, with catalytic amounts of triethylamine or pyridine to drive the reaction. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the intermediate before coupling with the imidazole-methylbenzamide fragment .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : To verify the imidazole proton environment (δ 7.5–8.0 ppm) and oxadiazole methylene linkages (δ 4.5–5.0 ppm) .
- FT-IR : Confirmation of amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
- HRMS (High-Resolution Mass Spectrometry) : To validate molecular ion peaks and isotopic patterns .
- X-ray crystallography (if crystallizable): For unambiguous 3D structural elucidation .
Advanced: How can reaction yields be improved during the coupling of the imidazole and oxadiazole subunits?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in SN2 reactions .
- Catalysis : Use of coupling agents (e.g., HATU, EDC) to activate carboxylic acid intermediates for amide bond formation .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., imidazole alkylation) to minimize side reactions .
- Purification : Gradient elution in flash chromatography to resolve closely related byproducts .
Advanced: What methodologies are used to assess biological activity, and how are conflicting data interpreted?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) or receptor-binding assays (radioligand displacement) are standard. Contradictions in IC50 values may arise from assay conditions (e.g., pH, buffer composition) or protein batch variability .
- Docking simulations : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses. Discrepancies between computational and experimental data may require re-evaluating force field parameters or solvation models .
- Statistical validation : Replicate experiments (n ≥ 3) and ANOVA analysis reduce false positives .
Advanced: How do substituents on the pyrrole and imidazole rings influence pharmacokinetic properties?
- Pyrrole methylation (1-methyl group) : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Imidazole substitution : Electron-withdrawing groups (e.g., nitro) improve solubility but may reduce blood-brain barrier penetration .
- LogP optimization : Introducing hydrophilic groups (e.g., -OH, -NH2) on the benzamide moiety lowers logP, improving aqueous solubility .
Advanced: What computational tools are employed to predict target interactions and SAR trends?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess binding stability .
- QSAR Models : Machine learning (e.g., Random Forest, SVM) correlates structural descriptors (e.g., topological polar surface area) with activity .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent effects on binding affinity .
Advanced: How can researchers resolve contradictions in spectral data during structural characterization?
- NMR comparison : Cross-check chemical shifts with analogous compounds (e.g., 4-((1H-imidazol-1-yl)methyl)benzamide derivatives) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., methylene protons adjacent to oxadiazole) .
- Crystallographic validation : Single-crystal X-ray structures provide definitive proof of connectivity and stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
